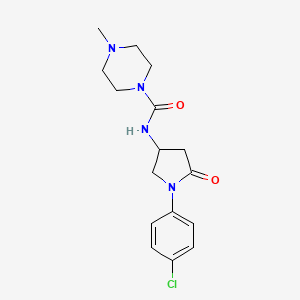![molecular formula C11H21NO2 B2956210 4-[Cyclohexyl(methyl)amino]oxolan-3-ol CAS No. 1850818-36-8](/img/structure/B2956210.png)
4-[Cyclohexyl(methyl)amino]oxolan-3-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“4-[Cyclohexyl(methyl)amino]oxolan-3-ol” is a complex organic compound. It contains a cyclohexyl group, which is a cyclic hydrocarbon group consisting of six carbon atoms arranged in a ring . This compound also contains a methylamino group and an oxolan-3-ol group . The presence of these groups suggests that this compound may have unique chemical properties and potential applications in various fields.
Molecular Structure Analysis
The molecular structure of “4-[Cyclohexyl(methyl)amino]oxolan-3-ol” would be determined by the arrangement of its atoms and the bonds between them . The cyclohexyl group would form a six-membered ring, while the oxolan-3-ol group would form a five-membered ring . The methylamino group would likely be attached to the cyclohexyl ring .Chemical Reactions Analysis
The chemical reactions involving “4-[Cyclohexyl(methyl)amino]oxolan-3-ol” would depend on its molecular structure and the conditions under which the reactions occur . The presence of the cyclohexyl, methylamino, and oxolan-3-ol groups suggests that this compound could participate in a variety of chemical reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of “4-[Cyclohexyl(methyl)amino]oxolan-3-ol” would be determined by its molecular structure . For example, its solubility, melting point, boiling point, and reactivity would all be influenced by the nature of its atoms and the bonds between them .Scientific Research Applications
Intramolecular Cyclization of 3,4-Epoxy Alcohols
Research by Murai, Ono, and Masamune (1976) investigated the intramolecular cyclization of 3,4-epoxy alcohols, leading to the formation of oxetans as the main products. This study highlights the compound's role in chemical reactions that form cyclic structures, which are important in various chemical synthesis processes (Murai, Ono, & Masamune, 1976).
Synthesis and Evaluation of Anticonvulsant Enaminones
Scott et al. (1993) conducted a thorough evaluation of methyl 4-[(p-chlorophenyl)amino]-6-methyl-2-oxocyclohex-3-en-1-oate and its analogs for anticonvulsant activities using the amygdala kindling model. This research underscores the potential medicinal applications of derivatives of 4-[Cyclohexyl(methyl)amino]oxolan-3-ol in developing anticonvulsant drugs (Scott et al., 1993).
Hydrogen Bonding in Anticonvulsant Enaminones
A study by Kubicki, Bassyouni, and Codding (2000) on the crystal structures of three anticonvulsant enaminones derived from 4-[Cyclohexyl(methyl)amino]oxolan-3-ol demonstrated the significance of hydrogen bonding in stabilizing these compounds' structures, which could influence their pharmacological properties (Kubicki, Bassyouni, & Codding, 2000).
Synthesis of 3-Hydroxy-6-Oxo[1,2,4]triazin-1-yl Alaninamides
Research by Sañudo, Marcaccini, Basurto, and Torroba (2006) on the synthesis of 3-hydroxy-6-oxo[1,2,4]triazin-1-yl alaninamides introduces a new class of cyclic dipeptidyl ureas. This showcases the chemical versatility of 4-[Cyclohexyl(methyl)amino]oxolan-3-ol derivatives in creating novel compounds with potential bioactivity (Sañudo, Marcaccini, Basurto, & Torroba, 2006).
Electrophilic Aminations with Oxaziridines
Andreae and Schmitz (1991) explored the use of cyclohexanespiro-3'-oxaziridine for electrophilic aminations, indicating the compound's utility in synthesizing a wide range of nitrogen-containing products, which are crucial in pharmaceutical and material sciences (Andreae & Schmitz, 1991).
Safety and Hazards
The safety and hazards associated with “4-[Cyclohexyl(methyl)amino]oxolan-3-ol” would depend on its physical and chemical properties, as well as how it is handled and used . As with any chemical compound, appropriate safety measures should be taken when handling it to minimize the risk of exposure .
Future Directions
The future directions for research on “4-[Cyclohexyl(methyl)amino]oxolan-3-ol” could involve exploring its potential applications in various fields, such as pharmaceuticals, materials science, or chemical synthesis . Further studies could also investigate its physical and chemical properties in more detail, or develop new methods for its synthesis .
properties
IUPAC Name |
4-[cyclohexyl(methyl)amino]oxolan-3-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21NO2/c1-12(9-5-3-2-4-6-9)10-7-14-8-11(10)13/h9-11,13H,2-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGMLMJJPGGFEBN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CCCCC1)C2COCC2O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-(1-Methoxycyclopentyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid](/img/structure/B2956133.png)
![methyl 3-{4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-1,2,3-triazol-1-yl}-2-thiophenecarboxylate](/img/structure/B2956134.png)


![2-(3-(benzo[d][1,3]dioxol-5-yl)-6-oxopyridazin-1(6H)-yl)-N-butylpropanamide](/img/structure/B2956138.png)
![N-(5-(2-oxo-1,2-dihydropyridine-3-carbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)thiophene-3-carboxamide](/img/structure/B2956139.png)

![(2S,3S)-1-[(tert-Butoxy)carbonyl]-3-methoxypyrrolidine-2-carboxylic acid](/img/structure/B2956142.png)
![Tert-butyl N-[1-(2-aminophenyl)-2,2-difluorocyclopropyl]carbamate](/img/structure/B2956145.png)
![N-[4-(2-oxo-1,2-dihydropyridin-1-yl)phenyl]prop-2-enamide](/img/structure/B2956147.png)
![(1-Oxo-2,8-dioxaspiro[4.5]decan-3-yl)methanesulfonyl chloride](/img/structure/B2956148.png)
![4-{4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}-3-nitrobenzenecarbaldehyde O-methyloxime](/img/structure/B2956150.png)